1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-

Catalog No.
S14495314
CAS No.
53970-64-2
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-m...

CAS Number

53970-64-2

Product Name

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-

IUPAC Name

5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15)

InChI Key

QOLOQNUWZYKSGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl is a bicyclic compound that features a quinoline structure fused with a cyclopentane ring. Its molecular formula is C12H12N2C_{12}H_{12}N_2, and it has a molecular weight of approximately 184.24 g/mol. The compound is characterized by the presence of an amino group at the 9-position and a methyl group at the 5-position of the quinoline moiety. This unique structure contributes to its potential biological activities and chemical reactivity.

  • Oxidation: The compound can be oxidized to form quinoline derivatives, which may possess different functional groups.
  • Reduction: Reduction reactions can convert the amino group into various amine derivatives or other reduced forms.
  • Substitution: The amino group allows for nucleophilic substitution reactions, where new functional groups can be introduced into the quinoline structure.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

The biological activity of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl has been explored in various studies. It has shown potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition can enhance cholinergic transmission, making it a candidate for further investigation in treating cognitive disorders such as Alzheimer's disease. Additionally, compounds with similar structures have exhibited antimicrobial and anticancer properties.

The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl typically involves multi-step synthetic routes. One common method includes:

  • Condensation Reaction: Starting materials such as cyclopentanone and anthranilic acid are reacted under acidic conditions to form the bicyclic structure.
  • Functionalization: The introduction of the amino and methyl groups can be achieved through subsequent reactions involving amination and alkylation techniques.

These methods may vary based on the desired yield and purity of the final product.

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl has several applications:

  • Medicinal Chemistry: Due to its potential biological activities, it is being investigated for use in drug development, particularly for cognitive enhancement and neuroprotection.
  • Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives with varied pharmacological properties.
  • Industrial Uses: The compound may find applications in producing dyes and pigments due to its unique structural features.

Studies on the interactions of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl with biological targets have indicated its role as an acetylcholinesterase inhibitor. Research using molecular modeling has shown that this compound binds effectively to both catalytic and peripheral sites of acetylcholinesterase, suggesting a mechanism that enhances cholinergic signaling while potentially reducing side effects associated with other inhibitors.

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
2,3-Dihydro-1H-cyclopenta[b]quinolineLacks amino and methyl substitutionsDifferent biological activity profile
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxyContains methoxy group instead of methylPotentially altered solubility and reactivity
2-AminoquinolineSimple quinoline structure without cyclopentane fusionBroader applications in dye synthesis

The uniqueness of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl lies in its specific arrangement of functional groups and the bicyclic structure that enhances its reactivity and biological activity compared to other derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.115698455 g/mol

Monoisotopic Mass

198.115698455 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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